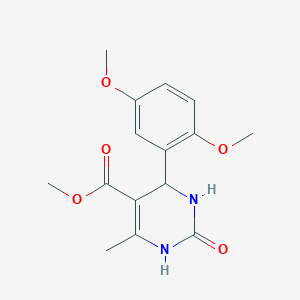

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a tetrahydropyrimidine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structural characteristics allow for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of tetrahydropyrimidine compounds can exhibit significant biological activity, making them valuable in drug discovery processes .

Case Studies

- Neurological Disorders : Studies have shown that similar tetrahydropyrimidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These findings suggest that methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could be explored further for its potential therapeutic effects in conditions like Alzheimer's disease .

- Antibacterial Properties : Research has demonstrated that related compounds possess antibacterial properties. The exploration of these compounds could lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. The ability to modify its structure allows for the design of compounds that improve crop yield while minimizing environmental impact .

Research Findings

- Pesticide Development : A study highlighted the effectiveness of similar compounds in pest control applications, demonstrating their potential to reduce pesticide usage while maintaining crop protection levels .

- Herbicide Efficacy : Research indicates that modifications to the tetrahydropyrimidine structure can enhance herbicidal activity against specific weed species, providing a pathway for more targeted agricultural solutions .

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in studies related to enzyme inhibition and receptor binding. Its unique structure allows researchers to investigate its interactions with various biological targets, aiding in the discovery of new therapeutic agents.

Case Studies

- Receptor Binding Affinity : Research has shown that related compounds can effectively bind to specific receptors involved in metabolic pathways. This suggests potential applications in metabolic disorder treatments .

- Enzyme Inhibition Mechanisms : Studies focusing on enzyme kinetics have revealed that modifications to the tetrahydropyrimidine core can lead to significant changes in inhibition profiles against key enzymes involved in disease processes .

Material Science

Development of Novel Materials

The compound is being explored for its potential in creating novel materials with unique properties such as improved thermal stability and mechanical strength. These characteristics make it suitable for various industrial applications.

Research Insights

- Thermal Stability Studies : Investigations into the thermal properties of tetrahydropyrimidine derivatives indicate their potential use in high-performance materials capable of withstanding extreme conditions .

- Mechanical Strength Applications : The structural integrity provided by these compounds could lead to advancements in material science applications where durability is critical .

Summary Table of Applications

| Field | Application Area | Research Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Drug synthesis | Neuroprotective effects; antibacterial properties |

| Agricultural Chemistry | Agrochemical formulation | Effective pesticides; enhanced herbicidal activity |

| Biochemical Research | Enzyme inhibition | Receptor binding affinity; enzyme inhibition mechanisms |

| Material Science | Novel materials | Improved thermal stability; mechanical strength |

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with a similar phenyl ring structure but different functional groups.

4-Methyl-2,5-dimethoxyamphetamine (DOM): Shares the dimethoxyphenyl group but has a different core structure.

Uniqueness

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 296262-76-5) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H26N2O5

- Molecular Weight : 362.42 g/mol

- Structural Characteristics : The compound features a tetrahydropyrimidine core with methoxy and carboxylate functional groups that may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to methyl tetrahydropyrimidines exhibit antimicrobial activity. For instance, studies have shown that derivatives of tetrahydropyrimidine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. Specific tests have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

A notable aspect of this compound is its potential anticancer effects. In vitro studies have indicated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. For example, research on structurally related compounds has shown inhibition of cell proliferation in breast and lung cancer cells through the modulation of apoptosis pathways .

The proposed mechanisms for the biological activity include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels within cells, these compounds may trigger apoptotic pathways.

- Modulation of Cell Signaling Pathways : The interaction with various signaling pathways associated with cell survival and proliferation is also suggested.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrahydropyrimidine derivatives, this compound was tested against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound was conducted using human lung cancer (A549) and breast cancer (MCF-7) cell lines. The study reported a dose-dependent decrease in cell viability with IC50 values lower than those observed for standard chemotherapeutic agents .

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 100 µg/mL | Moderate reduction in viability |

| Anticancer | A549 (lung cancer) | Varies | IC50 < standard chemotherapeutics |

| Anticancer | MCF-7 (breast cancer) | Varies | IC50 < standard chemotherapeutics |

Properties

Molecular Formula |

C15H18N2O5 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-7-9(20-2)5-6-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19) |

InChI Key |

DPYANOFOCFBUFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.